molecular formula C15H19N5O B2868572 N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide CAS No. 1311858-17-9

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide

Cat. No.: B2868572
CAS No.: 1311858-17-9
M. Wt: 285.351
InChI Key: MJJVWYFFDMHPIX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group and a pyrido[3,4-d]pyrimidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-10-15(4-1-2-5-15)19-14(21)9-20-6-3-12-7-17-11-18-13(12)8-20/h7,11H,1-6,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVWYFFDMHPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclopentyl intermediate, followed by the formation of the pyrido[3,4-d]pyrimidinyl core. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,4-d]pyrimidinyl derivatives and cyanocyclopentyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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